molecular formula C16H24O3 B2706132 Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate CAS No. 149105-25-9

Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

Cat. No. B2706132
CAS RN: 149105-25-9
M. Wt: 264.365
InChI Key: YKCQSETYDHFYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate” is a chemical compound with the CAS Number: 149105-25-9. It has a molecular weight of 264.36 and its molecular formula is C16H24O3 . It is stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The Inchi Code for “Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate” is 1S/C16H24O3/c1-12-7-8-13(2)14(11-12)19-10-6-9-16(3,4)15(17)18-5/h7-8,11H,6,9-10H2,1-5H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate” is a liquid at room temperature . The boiling point of this compound is not specified .

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P501 (Dispose of contents/container to an approved waste disposal plant), P270 (Do not eat, drink or smoke when using this product), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .

Mechanism of Action

Target of Action

Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as Gemfibrozil, is a lipid-regulating agent . Its primary target is the peroxisome proliferator-activated receptor α (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism, including the breakdown of fatty acids .

Mode of Action

Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate interacts with its target, PPARα, by serving as a ligand . This interaction activates PPARα, leading to the upregulation of genes involved in lipid metabolism . The activation of these genes results in the reduction of serum triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol .

Biochemical Pathways

The activation of PPARα by Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate affects several biochemical pathways. These include the β-oxidation pathway for the breakdown of fatty acids, the reverse cholesterol transport pathway for the removal of cholesterol from tissues, and the lipoprotein lipase pathway for the hydrolysis of triglycerides . The downstream effects of these pathway alterations contribute to the overall lipid-lowering effect of the compound .

Pharmacokinetics

The pharmacokinetics of Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate involve its absorption, distribution, metabolism, and excretion (ADME). The compound undergoes hydroxylation at the 5’-methyl and 4’ positions to form metabolites . It also undergoes O-glucuronidation, primarily mediated by UGT2B7, but also by UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B17 . These metabolic processes can impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate’s action include the reduction of serum triglyceride levels and an increase in HDL cholesterol . At the cellular level, the compound’s action results in the upregulation of genes involved in lipid metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Factors such as diet, exercise, and other medications can affect the compound’s lipid-lowering effect . Additionally, the compound’s stability can be influenced by storage conditions .

properties

IUPAC Name

methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-12-7-8-13(2)14(11-12)19-10-6-9-16(3,4)15(17)18-5/h7-8,11H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCQSETYDHFYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149105-25-9
Record name Gemfibrozil methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149105259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GEMFIBROZIL METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DS4T7GUH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.